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Bis(2-chloroethyl)ammonium chloride

Cat. No.: B7767264
M. Wt: 178.48 g/mol
InChI Key: YMDZDFSUDFLGMX-UHFFFAOYSA-N
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Description

Bis(2-chloroethyl)ammonium chloride (CAS 821-48-7) is a chemical compound supplied for laboratory and synthesis purposes. With the molecular formula C₄H₁₀Cl₃N and a molar mass of 178.48 g/mol, this compound serves as a versatile building block in organic chemistry and medicinal chemistry research . It is critically important to note that this product is intended for research use only and is not approved for use in humans, veterinary drugs, or as a household product. Researchers can access the corresponding material safety data sheet (SDS) to handle this material with appropriate care, as it is classified as harmful if swallowed and causes severe skin burns and eye damage . For customers requiring consistent quality, the product is available with accompanying Certificates of Analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10Cl3N B7767264 Bis(2-chloroethyl)ammonium chloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-chloroethyl)azanium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9Cl2N.ClH/c5-1-3-7-4-2-6;/h7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMDZDFSUDFLGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)[NH2+]CCCl.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

334-22-5 (Parent)
Record name Nor-HN2 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000821487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

178.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

821-48-7
Record name Bis(2-chloroethyl)amine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=821-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nor-HN2 hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanamine, 2-chloro-N-(2-chloroethyl)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Synthetic Methodologies for Bis 2 Chloroethyl Ammonium Chloride and Its Derivatives

Established Synthetic Routes to Bis(2-chloroethyl)ammonium chloride

The primary and most widely documented method for the synthesis of this compound is through the reaction of diethanolamine (B148213) with a chlorinating agent, most commonly thionyl chloride (SOCl₂). cdnsciencepub.comorganic-chemistry.orgchemicalbook.com This reaction is typically performed as a batch process in a suitable solvent, such as 1,2-dichloroethane.

In a representative procedure, diethanolamine is dissolved in 1,2-dichloroethane, and thionyl chloride is added to the solution. organic-chemistry.org The reaction mixture often forms a solid suspension which may dissolve upon warming and then reappear as a crystalline solid during reflux. organic-chemistry.org The mixture is heated under reflux for several hours to drive the reaction to completion. Following the reaction, a quenching agent like methanol (B129727) may be added, and the solvent is removed under vacuum to yield the final product, this compound, as a white crystalline solid. organic-chemistry.org This method is known for providing the product in nearly quantitative yields. organic-chemistry.org

A mass balance for a typical industrial-scale manufacturing process highlights the inputs and outputs of this synthesis. cdnsciencepub.com

Table 1: Example Mass Balance for this compound Synthesis cdnsciencepub.com

Input Quantity (kg) Output Quantity (kg)
Diethanolamine 200 Product (this compound) 320
Thionyl Chloride 455 SO₂ gas 245
Ethyl Di-Chloride (EDC) 600 HCl gas 70
EDC recovered 850
Residue 40
Evaporation Loss 30
Total 1555 Total 1555

This interactive table is based on data from a sample manufacturing process.

The process generates sulfur dioxide and hydrochloric acid as gaseous byproducts, which are typically scrubbed using a sodium hydroxide (B78521) solution. cdnsciencepub.com

In the quest for more efficient and safer chemical manufacturing processes, microreactor technology has been explored as an alternative to conventional batch synthesis. However, investigations into the synthesis of closely related compounds, such as bis(2-chloroethyl)(ethyl)ammonium chloride, have revealed significant limitations.

In a study comparing batch and microreactor methods, the batch synthesis of bis(2-chloroethyl)(ethyl)ammonium chloride proceeded smoothly, affording an 87% yield with high purity (>95% by ¹H-NMR) after a 2-hour reaction time. In contrast, attempts to perform the same synthesis in a microreactor system were unsuccessful. The hydrochloride salt product precipitated out of solution in less than 20 seconds, leading to the blockage of the microreactor channels. This blockage caused an immediate pressure increase and an automatic shutdown of the system.

Researchers concluded that microreactor technology is generally unsuitable for reactions that produce solid precipitates or for those with unfavorable kinetics. An evaluation of 81 different batch methods routinely used in specialized chemistry found that 75% were incompatible with microreactor technology for reasons including the formation of solids. This suggests that the synthesis of this compound, which is a solid salt, is not a suitable candidate for current microreactor systems.

Utilization as a Precursor in Complex Organic Synthesis

This compound, and its free base form bis(2-chloroethyl)amine (B1207034), are valuable building blocks for introducing the reactive bis(2-chloroethyl)amino group into more complex molecules. This moiety is the key pharmacophore in nitrogen mustard alkylating agents.

This compound is a key precursor for synthesizing Bis(2-chloroethyl)phosphoramidic dichloride, an intermediate used in the creation of antitumor drugs like cyclophosphamide (B585). google.commerckmillipore.com In this synthesis, the ammonium (B1175870) salt is typically neutralized in situ to provide the free amine, which is then reacted with a phosphorus reagent.

A common method involves the reaction of bis(2-chloroethyl)amine with phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (B128534), in an inert solvent like tetrahydrofuran (B95107) (THF). google.com The triethylamine serves to neutralize the hydrogen chloride generated during the reaction.

Reaction Scheme: Synthesis of Bis(2-chloroethyl)phosphoramidic Dichloride (ClCH₂CH₂)₂NH + POCl₃ + (C₂H₅)₃N → (ClCH₂CH₂)₂N-P(O)Cl₂ + (C₂H₅)₃N·HCl

The resulting oily residue of Bis(2-chloroethyl)phosphoramidic dichloride is often used immediately in subsequent steps without extensive purification. google.com

The bifunctional nature of the bis(2-chloroethyl)amino group allows it to be used in cyclization reactions to form various heterocyclic systems.

Imidazolidinones: The synthesis of imidazolidinone derivatives from bis(2-chloroethyl)amine has been demonstrated. One route involves the initial formation of a urea (B33335) intermediate. For example, reacting bis(2-chloroethyl)amine with phenyl isocyanate in a cold diethyl ether solution yields N-phenyl-N'-bis(2-chloroethyl)urea. cdnsciencepub.com This urea derivative is unstable and can undergo intramolecular cyclization upon gentle warming. The reaction proceeds via the displacement of one of the chloro groups by the urea nitrogen, forming the imidazolidinone ring. This process yields 1-phenyl-2-oxo-3-(2'-chloroethyl)imidazolidine. cdnsciencepub.com

Purine (B94841) Base Analogs: Bis(2-chloroethyl)amine has been utilized in the synthesis of tricyclic purine base analogs bearing a nitrogen mustard moiety. nih.gov Synthetic strategies have involved the alkylation of purine derivatives and the fixation of a diethanolamine group, which is subsequently chlorinated. This chlorination step, converting the dihydroxyethyl groups to chloroethyl groups, can lead to spontaneous cyclization, resulting in complex, tricyclic purine structures that incorporate the reactive chloroethyl chain. nih.gov

A significant application of this compound is in the synthesis of targeted nitrogen mustard analogs, where the alkylating pharmacophore is attached to a carrier molecule to enhance its delivery or selectivity.

Anthraquinone (B42736) Conjugates: A series of hydroxyanthraquinones featuring a nitrogen mustard group has been synthesized. chemicalbook.comresearchgate.net In one approach, a hydroxyanthraquinone starting material is first converted to an intermediate containing a hydroxyl group at a benzylic-type position. This alcohol is then chlorinated with thionyl chloride, and the resulting chloro-intermediate is reacted with bis(2-chloroethyl)amine (generated from the hydrochloride salt) to furnish the final anthraquinone-nitrogen mustard conjugate. chemicalbook.com These compounds merge the structural features of anthracyclines with the alkylating properties of nitrogen mustards. researchgate.net

Phenylalanine Derivatives: The amino acid L-phenylalanine has been used as a carrier to create nitrogen mustard derivatives like Melphalan (4-bis(2-chloroethyl)amino-L-phenylalanine). The synthesis of Melphalan involves multiple steps, starting with DL-phenylalanine, to construct the final molecule where the bis(2-chloroethyl)amino group is attached to the phenyl ring of the amino acid. This approach aims to leverage amino acid transporters for cellular uptake. Similarly, derivatives of chlorambucil, which has a phenylacetic acid backbone, have been synthesized by coupling the nitrogen mustard-containing acid with other molecules.

Table 2: Examples of Nitrogen Mustard Derivatives Synthesized from Bis(2-chloroethyl)amine Precursors

Derivative Class Example Compound Name Key Features Reference
Anthraquinone Conjugate 2-((Bis(2-chloroethyl)amino)(4-fluorophenyl)methyl)-1,4-dihydroxyanthracene-9,10-dione Combines an anthraquinone core with a nitrogen mustard moiety. researchgate.net
Phenylalanine Derivative 4-bis(2-chloroethyl)amino-L-phenylalanine (Melphalan) L-phenylalanine acts as a biological carrier for the mustard group.
Chromone (B188151) Conjugate Methyl (S)-3-(4-(bis(2-chloroethyl)amino)phenyl)-2-(5-(((6-methoxy-4-oxo-4H-chromen-3-yl)methyl)amino)-5-oxopentanamido)propanoate Links a nitrogen mustard-phenylalanine unit to a chromone structure.
Ruthenium Complex [Ru(tpy-CM)₂]Cl₂ (where tpy-CM is an aryl nitrogen mustard–conjugated terpyridine) A metal complex designed for potential therapeutic applications.

This interactive table showcases the diversity of complex molecules derived from bis(2-chloroethyl)amine.

Derivatization for Redox-Active Chemical Systems

A significant area of derivatization involves creating redox-active systems to improve the delivery of molecules to specific biological targets. One such approach is the use of a dihydropyridine-pyridinium salt redox system, which is designed to facilitate transport across the blood-brain barrier. researchgate.net This strategy is based on the endogenous NADH⇌NAD+ coenzyme system and has been applied to bis(2-chloroethylamine), the parent amine of this compound. researchgate.net

The process involves converting the cytotoxic bis(2-chloroethyl)amine into a more lipophilic dihydropyridine (B1217469) derivative that can cross the blood-brain barrier. Once in the brain, the dihydropyridine is oxidized to its quaternary pyridinium (B92312) salt form. This charged molecule is then "locked in," preventing it from easily diffusing back out of the brain, and allowing for a sustained release of the active compound. researchgate.net

A key example is the synthesis of 1-methyl-3-[bis-(2′-chloroethyl)amino]carbamoyl-1,4-dihydropyridine. The synthesis is a multi-step process, and the structures of the synthesized compounds are typically confirmed using spectroscopic methods like UV, IR, 1H NMR, and 13C NMR. researchgate.net This derivatization highlights a sophisticated approach to modifying the fundamental bis(2-chloroethyl)amine structure to create a targeted, redox-activated system. researchgate.net

Optimization of Synthetic Pathways and Yield Enhancement

The efficient synthesis of this compound is crucial for its use as a pharmaceutical intermediate and catalyst. actylis.comchemicalbook.com Research has focused on optimizing reaction conditions to maximize purity and yield.

One of the most established and efficient methods is the reaction of diethanolamine with thionyl chloride. chemicalbook.com This reaction is typically performed in a chlorinated solvent like 1,2-dichloroethane. The process involves adding thionyl chloride to a solution of diethanolamine, which results in the formation of a solid suspension. chemicalbook.com Upon heating to reflux, the suspension dissolves and then the desired crystalline product, bis(2-chloroethyl)amine hydrochloride, precipitates. This method is noted for its high efficiency, with some reports claiming a quantitative yield. chemicalbook.com

An alternative pathway has been developed that uses ethanolamine (B43304) and hydrogen chloride (HCl) gas with an organic acid catalyst. This process can produce 2-chloroethylamine (B1212225) hydrochloride, a related precursor, with yields between 89% and 90.5%. google.com In this two-step procedure, ethanolamine is first saturated with HCl gas. Subsequently, an organic acid is added, and the mixture is heated while the HCl gas flow continues, leading to the formation of the product.

Further optimization can be achieved through N-protection strategies. For instance, bis(2-chloroethyl)amine hydrochloride can be reacted with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like triethylamine to produce N-Boc-bis(2-chloroethyl)amine. google.com This protection of the amine group can be useful for improving yields and purity in subsequent reaction steps for creating more complex derivatives. google.com

Table 1: Comparison of Synthetic Pathways for Bis(2-chloroethyl)amine Hydrochloride and Related Compounds

Starting MaterialReagentsCatalyst/SolventKey ConditionsYieldReference
DiethanolamineThionyl Chloride1,2-DichloroethaneReflux for 3 hoursQuantitative chemicalbook.com
EthanolamineHydrogen Chloride GasAdipic Acid160°C for 5 hours90.5%
EthanolamineHydrogen Chloride GasGlutaric Acid140°C for 3.5 hours89.7%
EthanolamineHydrogen Chloride GasPropionic Acid130°C for 4.5 hours90.5%

Novel Synthetic Approaches and Catalyst Applications in Related Amine Systems

The development of novel synthetic methods and the application of new catalysts are essential for expanding the chemical diversity of bis(2-chloroethyl)amine derivatives and related compounds.

One novel derivatization route is silylation. Bis(2-chloroethyl)amine hydrochloride can be converted to its trimethylsilyl (B98337) derivative, bis(2-chloroethyl)trimethylsilylamine. This is achieved by treating the hydrochloride salt with triethylamine and trimethylchlorosilane. The triethylamine acts as a scavenger for HCl, driving the reaction toward the silylated product. This approach provides an alternative pathway for modifying the parent amine for subsequent reactions.

In the broader context of related nitrogen mustard compounds, novel synthetic strategies often involve creating hybrid molecules to combine functionalities. Researchers have synthesized new nitrogen mustard-containing fluorophores for cell imaging and have also created hybrids of nitrogen mustards with natural products like evodiamine (B1670323) to explore new therapeutic properties. nih.govnih.gov These approaches demonstrate the versatility of the nitrogen mustard scaffold in developing complex, multifunctional molecules. nih.govnih.gov The synthesis of these novel compounds often involves methods like Knoevenagel condensation and can achieve high yields, ranging from 55% to 88%. nih.gov

Catalyst application in related amine systems is also an area of active research. Ammonium chloride, a simple and inexpensive salt, has been shown to be an efficient catalyst for the synthesis of 2-arylbenzothiazoles from the condensation of 2-aminothiophenol (B119425) with aromatic aldehydes. eurjchem.com This demonstrates the use of a mild, metal-free catalyst to achieve good to excellent yields under gentle reaction conditions. eurjchem.com In a different approach, a catalyst- and additive-free method has been developed for synthesizing 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur, highlighting a move towards more environmentally benign synthetic strategies. nih.gov

Table 2: Overview of Novel Synthetic Approaches and Catalyst Applications

ApproachAmine SystemReagents/CatalystKey FeatureReference
SilylationBis(2-chloroethyl)amine HClTrimethylchlorosilane, TriethylamineForms a silylated derivative for further modification.
Hybrid SynthesisNitrogen MustardFluorophores, EvodiamineCreates multifunctional molecules by combining with other chemical entities. nih.govnih.gov
Catalysis2-AminothiophenolAromatic Aldehydes, Ammonium Chloride (Catalyst)Uses an inexpensive, metal-free catalyst for benzothiazole (B30560) synthesis. eurjchem.com
Catalyst-Free SynthesisAromatic/Aliphatic AminesElemental SulfurEnvironmentally benign, cascade reaction to form benzothiazoles. nih.gov

Molecular Level Interactions and Binding Studies

DNA Sequence Selectivity in Alkylation Reactions

The alkylation of DNA by nitrogen mustards like bis(2-chloroethyl)amine (B1207034) is not random; it exhibits distinct sequence preferences. Research has consistently shown that the primary target for alkylation is the N7 atom of guanine (B1146940) residues due to its high nucleophilicity. sigmaaldrich.com To a lesser extent, the N3 atom of adenine (B156593) can also be alkylated. sigmaaldrich.com

The sequence context surrounding the target base significantly influences the reaction rate. Studies on various nitrogen mustards have identified a preferential alkylation site at 5'-GNC-3' sequences (where N can be any nucleotide). ganeshremedies.comechemi.com The initial reaction involves the formation of a mono-adduct, where one chloroethyl arm covalently binds to a guanine base. sigmaaldrich.com The second arm can then react with another base, leading to cross-linking.

Table 1: DNA Alkylation Specificity

Target Atom Primary Base Common Sequence Motif
N7 Guanine 5'-GNC-3'
N3 Adenine Not as clearly defined

Interactions with Nucleic Acids and Proteins

The bifunctional nature of bis(2-chloroethyl)ammonium chloride allows it to form various covalent adducts with and between biological macromolecules, which are critical to its mechanism of action.

Following the initial formation of a mono-adduct at a guanine N7 position, the second chloroethyl arm can undergo a similar cyclization to form another aziridinium (B1262131) ion. This second reactive intermediate can then alkylate another nucleophilic site on the DNA. nih.gov

If the second reaction occurs with a guanine on the complementary DNA strand, it results in a highly cytotoxic DNA interstrand cross-link (ICL) . ganeshremedies.comresearchgate.net The most common ICL formed by nitrogen mustards is a covalent linkage between the N7 atoms of two guanine residues, structured as 1-(N7-deoxyguanosinyl)-2-(N7-deoxyguanosinyl)ethane. echemi.com

Alternatively, the second alkylation can target a base on the same DNA strand, leading to the formation of a DNA intrastrand cross-link . nih.gov While both types of cross-links distort the DNA helix and inhibit essential processes like replication and transcription, interstrand cross-links are considered particularly lethal lesions. ganeshremedies.com

Table 2: Types of DNA Adducts Formed

Adduct Type Description Key Linkage
Mono-adduct A single covalent bond between the compound and one DNA base. N7-guanine or N3-adenine
Interstrand Cross-link (ICL) Covalent linkage between the two opposite strands of a DNA duplex. Primarily N7-guanine to N7-guanine
Intrastrand Cross-link Covalent linkage between two bases on the same DNA strand. e.g., N7-guanine to another base

In addition to reacting with nucleic acids, the reactive aziridinium intermediate can be attacked by nucleophilic side chains of amino acids within proteins. nih.gov This results in the formation of DNA-protein adducts , also known as DNA-protein cross-links (DPCs). Nucleophilic amino acid residues, such as cysteine, are potential targets for this reaction. nih.gov These adducts are bulky lesions that can physically block the progression of DNA and RNA polymerases, further contributing to the inhibition of cellular processes.

Influence of Solvent and Microenvironmental Factors on Reactivity

The alkylating activity of this compound is not static but is modulated by its surrounding environment.

pH and Temperature: The rate of elimination of alkylated bases from DNA is dependent on factors such as temperature and pH. thermofisher.com

Solvolysis: The highly reactive aziridinium ion intermediate can react with water molecules in a process called solvolysis or hydrolysis. This reaction leads to the formation of an inert alcohol, effectively deactivating the alkylating arm. nih.gov This represents a competing reaction pathway that can reduce the efficiency of DNA alkylation.

Supramolecular Interactions in Crystalline States (e.g., Hydrogen Bonding, Van der Waals)

Specific crystallographic data for this compound (CAS 821-48-7) is not available in the searched literature. However, based on its ionic structure, which consists of a bis(2-chloroethyl)ammonium cation, [(ClCH₂CH₂)₂NH₂]⁺, and a chloride anion, Cl⁻, the primary supramolecular interactions in its crystalline solid state can be predicted.

The most significant of these interactions would be hydrogen bonding . The ammonium (B1175870) group of the cation contains two acidic protons (N-H) that can act as strong hydrogen-bond donors. The chloride anion is an effective hydrogen-bond acceptor. Therefore, strong N-H···Cl hydrogen bonds are expected to be the dominant force organizing the ions into a regular crystal lattice. nih.gov

In Vitro Biochemical and Cellular Mechanistic Investigations

Impact on DNA Replication and Transcription Processes

The cytotoxicity of bis(2-chloroethyl)ammonium chloride is largely attributed to its ability to damage DNA, thereby interfering with fundamental processes such as DNA replication and transcription. acs.orgtaylorandfrancis.com As a bifunctional agent, it can react with two different nucleophilic sites, leading to the formation of DNA interstrand cross-links (ICLs). wikipedia.orgnih.gov These ICLs are particularly cytotoxic lesions because they physically prevent the separation of the two DNA strands, a critical step for both replication and transcription. acs.orgacs.org When a replication fork or transcription machinery encounters an ICL, it stalls, triggering cellular DNA damage responses that can lead to cell cycle arrest and apoptosis. wikipedia.orgnih.gov

The formation of these adducts is not random; nitrogen mustards exhibit a preference for certain DNA sequences. The 5'-GNC-3' sequence has been identified as a preferential site for the formation of ICLs between the N7 positions of two guanine (B1146940) bases. wikipedia.orgnih.gov While ICLs are considered a major source of cytotoxicity, they represent only a small fraction of the total DNA lesions. acs.orgresearchgate.net The majority of lesions are monofunctional adducts, primarily at the N7 position of guanine. nih.govresearchgate.net These monoadducts can also impede the progress of DNA polymerases, though less effectively than ICLs. nih.govacs.org

Elucidation of DNA Adduct Structures and Their Biochemical Consequences

The reaction of this compound with DNA generates a variety of adducts, with the N7 position of guanine being the most frequent target due to its high nucleophilicity. portlandpress.comnih.gov Understanding the structure of these adducts is key to deciphering their biological impact.

Alkylation at the N7 position of guanine introduces a bulky, positively charged moiety into the major groove of the DNA double helix. nih.govresearchgate.net This modification leads to several significant conformational changes:

Electronic Destabilization: The addition of a formal positive charge to the guanine ring system weakens the N-glycosidic bond that connects the base to the sugar-phosphate backbone. researchgate.netnih.gov This increased lability makes the adducted guanine prone to spontaneous depurination, leaving behind a highly mutagenic apurinic (AP) site. nih.govportlandpress.com

Structural Distortion: The bulky adduct can cause local distortions in the DNA helix, affecting its normal structure and potentially interfering with the binding of proteins that recognize specific DNA sequences. nih.gov

Altered Base Pairing: The positive charge on the alkylated guanine can decrease its pKa, potentially promoting a mismatched base pairing with thymine (B56734) during DNA replication, which can lead to G-to-A transition mutations. nih.govacs.org

DNA Adduct TypePrimary LocationKey Biochemical ConsequenceReference
Monofunctional AdductGuanine-N7Leads to depurination, forming apurinic sites. nih.govportlandpress.com
Interstrand Cross-link (ICL)Between Guanine-N7 in 5'-GNC-3' sequencesBlocks DNA strand separation, stalling replication and transcription. wikipedia.orgnih.gov
Formamidopyrimidine (Fapy-Gua)Secondary lesion from Guanine-N7 adductMutagenic lesion that can block DNA replication. nih.govportlandpress.com

Enzymatic Recognition and Processing of Alkylation Lesions

Eukaryotic cells possess a range of sophisticated DNA repair pathways to counteract the damage inflicted by alkylating agents. The specific pathway employed depends on the nature of the DNA lesion.

Base Excision Repair (BER): Monofunctional N7-alkylguanine adducts are primarily recognized and removed by the BER pathway. researchgate.net The process is initiated by DNA glycosylases, such as alkyladenine DNA glycosylase (AAG in humans), which excises the damaged base. portlandpress.com The resulting apurinic site is then processed by other BER enzymes to restore the DNA sequence. portlandpress.com

Nucleotide Excision Repair (NER) and Fanconi Anemia (FA) Pathway: The repair of the highly toxic ICLs is a more complex process that requires the coordinated action of multiple pathways. nih.gov The NER proteins, particularly ERCC1-XPF, are involved in making incisions to "unhook" the cross-link from one strand. nih.gov This process is critically dependent on the Fanconi Anemia (FA) pathway, a specialized ICL repair system comprising at least 23 proteins. nih.govyoutube.com The FA pathway senses the replication fork stalled at the ICL and coordinates the unhooking and subsequent repair, which often involves homologous recombination to accurately fill in the resulting gap. nih.govyoutube.com Deficiencies in the FA pathway lead to extreme sensitivity to cross-linking agents like nitrogen mustards. nih.gov

Studies on Protein Alkylation and its Functional Impact

While DNA is the primary pharmacological target, the reactive aziridinium (B1262131) ion generated from this compound can also alkylate other cellular nucleophiles, including proteins. acs.orggoogle.com Nucleophilic amino acid residues such as cysteine, histidine, and lysine (B10760008) are susceptible to this modification. acs.org

Advanced Analytical and Spectroscopic Characterization of Bis 2 Chloroethyl Ammonium Chloride and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of bis(2-chloroethyl)ammonium chloride and its derivatives, providing detailed information about the molecular framework.

1H and 13C NMR for Comprehensive Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for confirming the identity and structure of this compound. chemicalbook.combas.bg In ¹H NMR, the chemical shifts and coupling patterns of the protons provide a map of the proton environment within the molecule. For this compound, one would expect to observe signals corresponding to the methylene (B1212753) (CH₂) groups adjacent to the chlorine and nitrogen atoms. The integration of these signals helps in quantifying the number of protons in each environment.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is indicative of its electronic environment. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the ¹H and ¹³C signals by correlating protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. bas.bg

Table 1: Representative NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityAssignment
¹HVariesTriplet-CH₂-Cl
¹HVariesTriplet-CH₂-N⁺H₂
¹³CVaries--CH₂-Cl
¹³CVaries--CH₂-N⁺H₂

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

31P NMR for Phosphorus-Containing Analogs

When studying phosphorus-containing analogs of bis(2-chloroethyl)amine (B1207034), Phosphorus-31 (³¹P) NMR spectroscopy becomes an essential analytical tool. nih.govnih.gov This technique is highly specific to the phosphorus nucleus and provides valuable information about the chemical environment of phosphorus atoms within a molecule. nih.gov The chemical shift in a ³¹P NMR spectrum can distinguish between different types of phosphorus-containing functional groups, such as phosphates, phosphonates, and their various esters. nih.gov This is particularly useful in tracking the formation of adducts with phosphorus-containing biomolecules or in characterizing synthetic analogs where a phosphorus moiety has been incorporated. The technique can be used to monitor reaction progress, identify products, and assess the purity of these specialized compounds. nih.govnih.gov

Mass Spectrometry Techniques for Product Identification and Purity Assessment (e.g., GC/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its reaction products. researchgate.net When coupled with Gas Chromatography (GC/MS), it allows for the separation of components in a mixture before their individual mass analysis. nist.gov

In a typical GC/MS analysis, the sample is vaporized and separated on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern, which can be used to identify the compound. researchgate.net For this compound, the mass spectrum would reveal its molecular weight and characteristic isotopic pattern due to the presence of chlorine atoms. nist.gov

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is another highly sensitive and selective method that has been successfully employed for the identification and quantification of bis(2-chloroethyl)amine. researchgate.net This technique is particularly useful for analyzing complex mixtures and for detecting trace amounts of the compound. researchgate.net

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of this compound from complex mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for both the separation and quantification of this compound. A patent describes an HPLC method using a C18 column with a mobile phase of aqueous potassium phosphate (B84403) buffer and acetonitrile, with detection at 195 nm. google.com Another method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of bis(2-chloroethyl)amine. merckmillipore.com

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): As mentioned earlier, UHPLC-MS/MS provides excellent sensitivity and selectivity for the quantification of bis(2-chloroethyl)amine, even at very low concentrations. researchgate.net A validated method reported a limit of detection of 0.070 ppm and a limit of quantification of 0.206 ppm. researchgate.net

Table 3: Chromatographic Conditions for Bis(2-chloroethyl)amine Analysis

TechniqueColumnMobile PhaseDetection
HPLCAgilent Zorbax SB-CN (150mm x 4.6mm, 3.5 µm) google.com10mM K₂HPO₄ (aq, pH=8.0) : Acetonitrile (40:60) google.comUV at 195 nm google.com
HILICSeQuant® ZIC®-HILIC (150x4.6 mm, 5 µm, 200 Å) merckmillipore.comAcetonitrile and 50 mM ammonium (B1175870) acetate, pH 5.9 (85:15) merckmillipore.comELSD merckmillipore.com
UHPLC-MS/MSACE 3 C18 (100 mm × 4.6 mm × 3.0 µm) researchgate.net0.2% formic acid in water : Methanol (B129727) (45:55) researchgate.netESI with MRM researchgate.net

Specialized Techniques for DNA Adduct Analysis (e.g., DNA Sequencing Gels, DNA Taq-polymerase Based Footprinting Assays)

Understanding the interaction of this compound with DNA is crucial, and specialized techniques have been developed to analyze the resulting DNA adducts.

DNA Sequencing Gels: The formation of alkali-labile lesions at guanine (B1146940) positions in DNA by nitrogen mustards like mechlorethamine (B1211372) (a related compound) can be detected using DNA sequencing gels. nih.gov By comparing the breakage products of the treated DNA with standard DNA sequencing ladders, the specific sites of modification can be identified. nih.gov

DNA Taq-polymerase Based Footprinting Assays: DNA footprinting using Taq polymerase can be employed to detect sites of DNA modification in vivo. nih.gov The linear amplification of chemically sequenced DNA allows for the direct observation of where the compound has interacted with the DNA. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also a powerful tool for the quantitative analysis of specific DNA adducts. It has been used to measure the formation and repair of various nitrogen mustard-DNA adducts in tissues. nih.gov

³²P-Postlabeling: This highly sensitive technique can be used to detect and quantify DNA adducts, even when present at very low levels. nih.gov It involves enzymatic digestion of the adducted DNA, followed by labeling with ³²P-ATP and chromatographic separation of the labeled adducts. nih.gov

Isotopic Analysis for Mechanistic Elucidation (e.g., Carbon and Chlorine Compound-Specific Isotope Analysis)

Compound-Specific Isotope Analysis (CSIA) is a powerful analytical technique used to determine the isotopic composition (e.g., ¹³C/¹²C, ³⁷Cl/³⁵Cl) of individual compounds within a mixture. This methodology has proven invaluable for elucidating the reaction mechanisms of various chemical and biological transformations by tracking the isotopic fractionation that occurs during these processes. For a compound like this compound, which is a nitrogen mustard analogue, CSIA of carbon and chlorine isotopes can provide deep insights into its degradation pathways and the nature of its adducts.

The fundamental principle behind CSIA lies in the kinetic isotope effect (KIE), where molecules containing heavier isotopes (e.g., ¹³C, ³⁷Cl) generally react at slower rates than those with lighter isotopes (e.g., ¹²C, ³⁵Cl). This difference in reaction rates leads to a change in the isotopic ratio of the remaining reactant pool and the formed products, a phenomenon known as isotopic fractionation. The magnitude of this fractionation is characteristic of the specific bonds being broken or formed in the rate-determining step of a reaction.

For organochlorine compounds, dual-isotope analysis, which simultaneously measures the fractionation of two different elements like carbon and chlorine, offers a more robust approach for pathway identification. nih.govunifr.ch By plotting the change in the isotopic composition of carbon (δ¹³C) against the change in the isotopic composition of chlorine (δ³⁷Cl), distinct linear correlation slopes (Λ ≈ Δδ¹³C / Δδ³⁷Cl) can be generated for different reaction mechanisms. nih.gov For instance, reactions involving the cleavage of a C-Cl bond will exhibit significant fractionation in both carbon and chlorine isotopes, whereas reactions where C-H bond cleavage is the rate-limiting step will show significant carbon isotope fractionation but minimal chlorine isotope fractionation. nih.gov

In the context of this compound, its primary mode of action and degradation involves the intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, followed by nucleophilic attack. nih.gov This process involves the cleavage of a C-Cl bond. Therefore, significant isotope effects for both carbon and chlorine would be expected.

Detailed Research Findings:

While direct CSIA studies on this compound are not prevalent in publicly accessible literature, extensive research on other chlorinated compounds provides a strong basis for predicting the expected isotopic signatures. For example, studies on the reductive dechlorination of chlorinated ethenes have demonstrated that distinct dual C-Cl isotope fractionation patterns can differentiate between various microbial degradation pathways. nih.gov Similarly, research on the degradation of the organochlorine pesticide methoxychlor (B150320) has shown that biotic reductive dechlorination, where C-Cl bond cleavage is the rate-determining step, results in significant carbon and chlorine isotope fractionation. nih.gov In contrast, hydrolysis and oxidation reactions of the same compound, where C-H bond cleavage is rate-limiting, show no significant isotopic fractionation. nih.gov

Applying these principles to this compound, different degradation or reaction scenarios would yield distinct isotopic fingerprints. For instance, the formation of the aziridinium ion, which is crucial for its alkylating activity, proceeds via an intramolecular nucleophilic substitution where the nitrogen atom attacks the γ-carbon, displacing the chloride ion. This SNi reaction involves the cleavage of a C-Cl bond and would be expected to show a significant kinetic isotope effect for both carbon and chlorine.

The following interactive data table illustrates hypothetical isotopic enrichment factors (ε) and dual-isotope slopes (Λ) for different potential transformation pathways of this compound, based on data from analogous compounds. A larger negative value for ε indicates a greater degree of isotopic fractionation.

Transformation PathwayRate-Determining StepExpected Carbon Isotope Enrichment (εC) [‰]Expected Chlorine Isotope Enrichment (εCl) [‰]Expected Dual-Isotope Slope (ΛC/Cl)
Aziridinium Formation (Alkylation) Intramolecular C-Cl bond cleavage-25 to -40-3 to -55 to 8
Hydrolysis Nucleophilic substitution at C-Cl-15 to -30-2 to -47 to 8
Oxidative Dehalogenation C-H bond cleavage-5 to -10-0.5 to -1.53 to 7
Reductive Dechlorination C-Cl bond cleavage-10 to -20-2 to -44 to 6

This table presents hypothetical data based on principles of CSIA and findings for analogous organochlorine compounds. Actual experimental values may vary.

By analyzing the isotopic composition of residual this compound and its transformation products, researchers can deduce the predominant reaction mechanism. For example, a large isotopic fractionation in both carbon and chlorine would strongly suggest a mechanism involving the cleavage of the C-Cl bond, such as the formation of the aziridinium intermediate. Conversely, minimal chlorine isotope fractionation would point towards a pathway where the C-Cl bond is not broken in the rate-limiting step. This information is critical for understanding its mode of action, environmental fate, and for developing potential remediation strategies.

Computational Chemistry and Theoretical Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of nitrogen mustards.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For nitrogen mustards, these calculations help in understanding the conformational preferences and the electronic environment around the reactive chloroethyl groups. Studies on related nitrogen mustards, such as HN-1 and HN-2, have utilized DFT to ensure geometric firmness and to analyze electronic properties like the density of states and electron density. nih.gov This analysis is fundamental to understanding the molecule's stability and reactivity.

The electronic structure analysis of nitrogen mustards reveals the distribution of electrons and the nature of chemical bonds. For instance, in melphalan, the lone pair of electrons on the amine nitrogen is highly delocalized, which influences the subsequent formation of the reactive aziridinium (B1262131) ion. nih.gov Such electronic effects are critical in determining the alkylating potential of these compounds.

A key application of DFT in the study of nitrogen mustards is the elucidation of reaction pathways, particularly the mechanism of DNA alkylation. researchgate.net This process typically involves an initial intramolecular cyclization to form a highly reactive aziridinium cation, followed by nucleophilic attack from a biological macromolecule like DNA. researchgate.net

Quantum Chemical Calculations for Thermochemical and Kinetic Data

Quantum chemical calculations provide valuable thermochemical and kinetic data that are often difficult to obtain experimentally. These calculations can predict properties such as the Gibbs free energy of solvation and reaction energy barriers. For nitrogen mustards, this data is crucial for understanding their stability and reactivity in different environments.

For example, kinetic modeling of the thermal destruction of nitrogen mustard gas (HN-3) has been performed using thermokinetic parameters calculated from theoretical chemistry. nih.gov These studies show that the thermal decomposition primarily proceeds through a stepwise dechlorination. nih.gov Similarly, computational studies on the reaction of nitrogen mustards with DNA bases have quantified the preference for the alkylation of guanine (B1146940) over adenine (B156593) by approximately 6 kcal/mol. nih.govacs.org

Below is a table summarizing representative kinetic data for a related nitrogen mustard agent.

Reaction ParameterValueReference
Reaction OrderSecond-order tandfonline.com
Rate Equationrate = k₂[N-mustard][Nucleophile] tandfonline.com
Rate Constant (k₂)0.0415 L/(mol·min) tandfonline.com

Molecular Dynamics and Molecular Mechanics Simulations

Molecular dynamics (MD) and molecular mechanics (MM) simulations are used to study the behavior of molecules over time. These methods are particularly useful for investigating the interactions of nitrogen mustards with large biological systems like DNA.

MD simulations have been used to validate the structure of DNA interstrand crosslinks formed by nitrogen mustards. nih.gov By simulating the behavior of the DNA duplex with and without the crosslink, researchers can assess the structural distortions induced by the alkylation, providing insights into the mechanisms of cytotoxicity and DNA repair. nih.gov These simulations typically run for nanoseconds and provide a dynamic picture of the molecular interactions. nih.gov

Frontier Orbital Analysis and Charge Distribution Studies

Frontier orbital analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's reactivity. The energies and shapes of these orbitals indicate the most likely sites for nucleophilic and electrophilic attack.

For nitrogen mustards, the formation of the aziridinium ion is a key step in their mechanism of action. Frontier orbital analysis can help to understand the propensity of the nitrogen atom to initiate the intramolecular cyclization. Studies on related conjugated molecules show that substituent groups can significantly affect the HOMO and LUMO energy levels, thereby tuning the molecule's electronic properties. rsc.org

Charge distribution studies, often performed using methods like Mulliken population analysis, reveal the partial charges on each atom in the molecule. This information is critical for understanding electrostatic interactions and the reactivity of different parts of the molecule. In the context of nitrogen mustards, the charge distribution can help predict the most nucleophilic and electrophilic centers.

Predictive Modeling of Molecular Interactions and Reactivity

Predictive modeling, often employing quantitative structure-activity relationship (QSAR) and other computational techniques, aims to forecast the biological activity and properties of chemical compounds. For nitrogen mustards, these models can predict their reactivity, toxicity, and potential as therapeutic agents. nih.gov

By analyzing a series of homologous nitrogen mustard agents, pattern recognition methods have been used to establish correlations between molecular properties (like molecular weight and LogP) and biological activity. nih.gov For instance, as the number of methylene (B1212753) groups in a homologous series of nitrogen mustards increases, properties like aqueous solubility and dermal permeation change in a predictable manner. nih.gov Such models are invaluable in the design of new nitrogen mustard derivatives with improved therapeutic profiles. nih.govoncodaily.com

The table below presents some calculated pharmacological descriptors for a synthesized N-mustard agent, which are used in predictive modeling.

Pharmacological DescriptorValueReference
Partition Coefficient (Log P)1.95 tandfonline.com
Dipole Moment5.057 Debye tandfonline.com
Polar Surface Area42.44 Ų tandfonline.com
Log BB0.662 tandfonline.com
Molar Refractivity72.7 cm³ tandfonline.com
Parachor607.7 cm³ tandfonline.com
Violations of Rule of 50.0 tandfonline.com

Applications in Organic Synthesis and Materials Science Research

Role as a Versatile Reagent in Diverse Organic Transformations

The utility of bis(2-chloroethyl)ammonium chloride in organic synthesis is primarily derived from its nature as a nitrogen mustard. nih.gov The compound contains two reactive chloroethyl groups attached to a central nitrogen atom. This structure allows it to act as a bifunctional electrophile, capable of undergoing nucleophilic substitution reactions at its two carbon-chlorine bonds. This dual reactivity is fundamental to its role in constructing cyclic and polycyclic structures.

A significant application is in the synthesis of tripodal amines and Schiff base macrocycles. nih.gov The compound serves as a key precursor, providing a central nitrogen anchor and two reactive arms for elaboration. For instance, it has been used to create phthalimide-protected polyamines, which are stable intermediates that can be deprotected to yield reactive amines for further cyclization or functionalization reactions. nih.gov One such derivative, bis[2-(1,3-dioxoisoindol-2-yl)ethyl]azanium chloride dihydrate, is a well-characterized intermediate used in the synthesis of these more complex molecules. nih.gov

The reactivity of this compound is summarized in the table below:

Functional GroupType of ReactionRole in Transformation
Bis(2-chloroethyl)amine (B1207034)Nucleophilic SubstitutionActs as a bifunctional electrophile, reacting with nucleophiles to form new C-N, C-O, or C-S bonds.
Secondary AmineAlkylation, AcylationThe central nitrogen can be further functionalized, although it is often protonated as the ammonium (B1175870) chloride salt.

Precursor for Polymer Chemistry and Cationic Surfactant Synthesis

The structure of this compound makes it a suitable monomer or cross-linking agent in polymer chemistry. Its ability to react with various nucleophiles allows for its incorporation into polymer backbones or as a pendant group to introduce specific functionalities. Research has demonstrated its use in the functionalization of materials like graphene oxide and in the construction of nano-polymer dendrimers. nih.gov

In the realm of surfactant science, cationic surfactants, particularly those with quaternary ammonium groups, are of significant interest for their self-assembly properties and biological applications. nih.gov While this compound itself is a secondary ammonium salt, it serves as a precursor to quaternary ammonium compounds which can function as cationic surfactants or be incorporated into larger polymeric surfactants. rsc.org The development of polymeric surfactants with bis-cationic motifs has been shown to be effective as corrosion inhibitors, where the polymer adsorbs onto a metal surface, blocking active sites for corrosion. rsc.org The design of such materials often involves the chemical modification of amine head groups, a role for which this compound is well-suited as a starting material. nih.gov

Derivatization for Specific Biochemical Research Reagents

This compound is classified as a biochemical reagent that can be utilized as a starting material for creating more complex molecules for life science research. medchemexpress.com Its utility lies in the introduction of the reactive bis(2-chloroethyl)amine moiety into other molecules to create probes or agents with specific biological activity.

A prime example is the synthesis of derivatives designed for targeted research applications. By reacting the central nitrogen atom with other functional groups, researchers can create novel compounds. For instance, the synthesis of Bis(2-chloroethyl)-N-methyl-N-(5-methoxy-2-nitrobenzyl) ammonium chloride creates a molecule with the DNA-alkylating properties of the nitrogen mustard group combined with a nitrobenzyl group, making it a candidate for studies in oncology and pharmacology to understand cellular responses to DNA damage. ontosight.ai The phthalimide-protected derivatives also serve as intermediates for synthesizing fluorescent ligands and other specialized research tools. nih.gov

Contributions to the Design of Novel Chemical Entities with Targeted Reactivity

The foundational structure of this compound has been instrumental in the design of novel molecules with highly specific functions. The inherent reactivity of the nitrogen mustard core allows for the development of compounds that can act as alkylating agents. ontosight.ai This property is central to their investigation in cancer research. ontosight.ai

By strategically modifying the core structure, researchers can fine-tune the molecule's properties, such as its solubility, stability, and targeting ability. This has led to the development of sophisticated molecules for various biomedical applications. Examples of such targeted chemical entities derived from or related to the bis(2-chloroethyl)amine framework include:

MRI contrast agents: The compound has been used as a building block in the synthesis of gadolinium(III) complexes, which are used to enhance imaging in medical diagnostics. nih.gov

Superoxide (B77818) dismutase mimetics: It has been used to form complexes with manganese, creating compounds that mimic the activity of the antioxidant enzyme superoxide dismutase. nih.gov

Targeted Alkylating Agents: The synthesis of derivatives like the aforementioned Bis(2-chloroethyl)-N-methyl-N-(5-methoxy-2-nitrobenzyl) ammonium chloride showcases the design of molecules where the alkylating function is combined with other chemical moieties to direct its activity. ontosight.ai

The table below details some of the derivatives and their targeted applications.

Derivative/Related CompoundTargeted ApplicationResearch Field
Gadolinium(III) complexesMRI Contrast AgentsMedical Diagnostics
Manganese complexesSuperoxide Dismutase MimeticsBiochemistry/Medicine
Bis(2-chloroethyl)-N-methyl-N-(5-methoxy-2-nitrobenzyl) ammonium chlorideTargeted DNA Alkylating AgentOncology/Pharmacology
Phthalimide-protected polyaminesPrecursors for tripodal ligands and macrocyclesSupramolecular Chemistry

Environmental Chemistry and Degradation Studies of Chloroethylated Amines and Ethers

Hydrolysis and Abiotic Transformation Kinetics in Environmental Matrices

Nitrogen mustards, a class of compounds to which bis(2-chloroethyl)ammonium chloride belongs, are known to undergo hydrolysis. For instance, the hydrolysis half-life of tris(2-chloroethyl)amine (HN-3), a related nitrogen mustard, has been reported to be 25 hours. nih.gov This suggests that this compound would also be susceptible to hydrolysis. The mechanism involves the intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion, which is then attacked by water.

In contrast, studies on the structurally similar bis(2-chloroethyl) ether (BCEE) indicate that the carbon-chlorine bond is relatively stable to abiotic cleavage. The estimated half-life for the hydrolysis of the C-Cl bond in BCEE at 20°C is approximately 22 years, based on a measured hydrolysis rate constant at elevated temperatures. cdc.gov This suggests that the ether linkage may influence the stability of the chloroethyl group.

Abiotic degradation can also be influenced by interactions with minerals in soil and sediment. Minerals such as pyrite, magnetite, and green rusts have been shown to degrade chlorinated ethanes and ethenes through reductive dechlorination. nih.govnih.gov It is plausible that similar abiotic pathways could contribute to the transformation of this compound in anaerobic environments, although specific studies are lacking.

Table 1: Hydrolysis Data for Related Chloroethylated Compounds

CompoundHalf-lifeConditionsReference
Tris(2-chloroethyl)amine (HN-3)25 hoursNot specified nih.gov
Bis(2-chloroethyl) ether (BCEE)~22 years (estimated)20°C cdc.gov

Biodegradation Pathways and Mechanisms

The biodegradation of this compound by microorganisms is a critical process in its environmental detoxification. As with abiotic degradation, direct research on this specific compound is limited, and thus, information is drawn from studies on related chloroethylated compounds.

Aerobic and Anaerobic Microbial Degradation Processes

Studies on bis(2-chloroethyl) ether (BCEE) have demonstrated its susceptibility to both aerobic and anaerobic biodegradation. In an anaerobic laboratory test designed to simulate an industrial lagoon, BCEE underwent significant biodegradation, with 68% removal. cdc.gov Further research using carbon and chlorine compound-specific isotope analysis has provided evidence of anaerobic biodegradation of BCEE in groundwater. nih.gov The proposed mechanism for this degradation is a nucleophilic, SN2-type dechlorination. nih.gov

Aerobic biodegradation of chloroethenes is also a well-documented process, often involving monooxygenase or dioxygenase enzymes that initiate the breakdown of the molecule. ieaghg.org While not directly studied for this compound, it is plausible that similar enzymatic systems could be involved in its aerobic degradation. The presence of the amine group may, however, influence the metabolic pathway compared to chloroethenes.

Identification of Biodegradation Products

The identification of degradation products is crucial for understanding the complete environmental fate of a compound. For bis(2-chloroethyl) ether (BCEE), degradation studies have identified key metabolites. In one study, a Xanthobacter sp. strain was shown to degrade BCEE through sequential dehalogenation, forming 2-(2-chloroethoxy)ethanol (B196239) and subsequently diethylene glycol (DEG). researchgate.netnih.gov Another bacterial strain, Pseudonocardia sp., was found to degrade BCEE via a monooxygenase-mediated O-dealkylation mechanism, leading to the accumulation of 2-chloroacetic acid. researchgate.netnih.gov

For nitrogen mustards, hydrolysis in the presence of water leads to the formation of their corresponding ethanolamines. google.com For bis(2-chloroethyl)amine (B1207034) (the free base of the title compound), this would result in the formation of diethanolamine (B148213).

Table 2: Identified Biodegradation Products of Related Chloroethylated Compounds

Parent CompoundDegradation Product(s)Degradation ConditionOrganism/SystemReference
Bis(2-chloroethyl) ether2-(2-chloroethoxy)ethanol, Diethylene glycolNot specifiedXanthobacter sp. researchgate.netnih.gov
Bis(2-chloroethyl) ether2-Chloroacetic acidAerobicPseudonocardia sp. researchgate.netnih.gov
Nitrogen Mustards (general)Corresponding ethanolaminesHydrolysisChemical google.com

Photodegradation and Advanced Oxidation Processes

Photodegradation, the breakdown of compounds by light, and advanced oxidation processes (AOPs), which involve the generation of highly reactive species like hydroxyl radicals, are important abiotic degradation pathways.

Direct photolysis of this compound is not expected to be a significant process as it does not absorb light in the visible or near-ultraviolet spectrum. cdc.gov However, indirect photodegradation in the atmosphere, initiated by reaction with photochemically generated hydroxyl radicals, could be a more relevant pathway.

Advanced oxidation processes have shown promise for the rapid degradation of related compounds. The degradation of tris(2-chloroethyl)amine (HN-3) by ferrate(VI), a strong oxidizing agent, resulted in its complete removal within 4 minutes under optimized conditions. nih.gov Other AOPs, such as those utilizing ozone, hydrogen peroxide, and UV light, are effective in degrading a wide range of organic pollutants, including chlorinated compounds, by generating hydroxyl radicals that can oxidize them. nih.govnih.gov These processes could potentially be applied to the remediation of water contaminated with this compound.

Methodologies for Assessing Environmental Persistence

Assessing the environmental persistence of chemicals like this compound involves a combination of laboratory studies, field monitoring, and modeling. The persistence of a substance is defined by its propensity to remain in the environment before being transformed by chemical or biological processes. ecetoc.org

For regulatory purposes, persistence is often evaluated through standardized tests that measure biodegradation rates in different environmental compartments, such as water, soil, and sediment. ecetoc.org These tests can classify a substance as readily biodegradable, inherently biodegradable, or persistent.

A significant challenge in assessing the environmental fate of amines is the lack of suitable analytical methods for their extraction and analysis in complex environmental samples. ieaghg.org Furthermore, the degradation of parent compounds can lead to the formation of transformation products that may also be of environmental concern. ieaghg.org Therefore, a comprehensive assessment of environmental persistence should consider the fate of both the parent compound and its major degradation products.

Frameworks for environmental risk assessment are evolving to better address the complexities of chemical fate and transport in the environment. ebi.ac.uk For halogenated organic compounds, their persistence and potential for long-range transport are key considerations in these assessments. chromatographyonline.comnih.gov

Future Research Directions and Emerging Areas

Development of More Efficient and Selective Synthetic Strategies

The synthesis of nitrogen mustards, including bis(2-chloroethyl)ammonium chloride, has a long history, but the quest for more efficient and selective methods continues. researchgate.net Historically, the development of these compounds was often driven by observations of their biological effects, leading to the synthesis of various derivatives. oncodaily.com Current and future research aims to move beyond these initial discoveries toward more rational design and synthesis.

A key area of focus is the development of synthetic routes that offer greater control over the final product's structure and purity. This includes exploring novel catalysts and reaction conditions to improve yields and reduce the formation of unwanted byproducts. For instance, the use of inexpensive and readily available reagents like ammonium (B1175870) chloride as a mild and efficient catalyst in related heterocyclic synthesis suggests avenues for greener and more cost-effective production methods. eurjchem.com

Furthermore, the concept of creating "hybrid molecules" is gaining traction. This strategy involves conjugating nitrogen mustards with other molecules, such as steroids or natural products, to enhance their selectivity and reduce toxicity. researchgate.netnih.gov The steroid can act as a carrier, facilitating the transport of the nitrogen mustard across cell membranes. researchgate.net This approach has shown promise in improving the therapeutic index of these compounds. nih.gov Future synthetic strategies will likely focus on creating a wider array of these targeted molecules, requiring precise and versatile synthetic methodologies.

Deeper Mechanistic Insights into Complex Biological Alkylation Events

The primary mechanism of action for nitrogen mustards like this compound is their ability to act as alkylating agents, covalently modifying biological macromolecules such as DNA. researchgate.netnih.gov This alkylation process is central to their biological effects, including their use in chemotherapy. nih.gov However, a more profound understanding of the intricacies of these alkylation events is still needed.

Future research will delve deeper into the specific sites of alkylation on DNA and other biomolecules. Understanding the preferences for different nucleotide bases and the structural consequences of the resulting adducts is crucial. researchgate.net This knowledge can help in designing compounds with more specific and predictable biological outcomes.

Moreover, the cellular response to DNA damage induced by these agents is a complex process involving various signaling pathways. nih.gov Elucidating these pathways in greater detail can reveal mechanisms of resistance and identify potential targets for combination therapies. Animal models have been instrumental in providing mechanistic insights into the toxic effects of nitrogen mustards, and their continued use will be vital in this area of research. nih.gov The ultimate goal is to connect the initial chemical event of alkylation to the downstream biological consequences, from cellular responses to organismal-level effects. nih.gov

Advanced Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental validation is set to revolutionize the study of this compound and its analogs. mdpi.com Computational approaches, including machine learning and artificial intelligence, are becoming increasingly powerful in predicting the properties and activities of chemical compounds. oncodaily.com

Structure-based computational design can be used to model the interaction of nitrogen mustards with their biological targets, such as DNA or specific proteins. mdpi.com This allows for the in silico screening of large libraries of virtual compounds, identifying promising candidates for synthesis and experimental testing. oncodaily.com Such an approach can significantly accelerate the discovery of new agents with improved efficacy and reduced side effects. mdpi.com

Furthermore, computational models can aid in understanding complex biological networks and how they are perturbed by alkylating agents. oncodaily.com By integrating data from genomics, proteomics, and other high-throughput experimental techniques, researchers can build comprehensive models of cellular responses. mdpi.com This integrated approach, combining the predictive power of computational methods with the empirical validation of experimental work, will be essential for designing the next generation of nitrogen mustard-based compounds and for gaining a holistic understanding of their biological effects. mdpi.com

Exploration of Novel Chemical Applications in Supramolecular and Catalytic Systems

While the biological activity of this compound is its most studied feature, its chemical reactivity also holds potential for applications beyond the biological realm. The exploration of its use in supramolecular chemistry and catalysis represents a novel and exciting research direction.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. unipa.it The charged nature and reactive chloroethyl groups of this compound could be exploited in the design of new supramolecular assemblies. For instance, it could potentially be incorporated into gel phases or other organized media to influence the course of chemical reactions. unipa.it The well-ordered environment of a supramolecular system can enhance the efficiency and selectivity of catalytic processes. unipa.it

In the field of catalysis, ammonium salts have been shown to be effective catalysts for various organic transformations. eurjchem.com Research could explore whether this compound or its derivatives can act as catalysts, perhaps for reactions involving nucleophilic substitution or condensation. The presence of the reactive chloroethyl groups might also allow for its immobilization onto a solid support, creating a recyclable catalyst. unipa.it

Innovative Approaches for Environmental Fate Prediction and Remediation of Related Compounds

The reactivity of nitrogen mustards raises concerns about their environmental fate and the potential for contamination. Therefore, developing innovative approaches for predicting their environmental behavior and for their remediation is a critical area of future research.

Understanding the hydrolysis of related compounds, such as 2-chloroethyl ethyl sulfide, provides insights into the potential degradation pathways of this compound in aqueous environments. nih.gov Studies have shown that the hydrolysis mechanism can be complex, involving the formation of intermediate sulfonium (B1226848) salts. nih.gov Future research should focus on elucidating the complete degradation pathways of this compound under various environmental conditions, including the influence of factors like pH, temperature, and the presence of other substances.

This fundamental understanding is crucial for developing effective remediation strategies. Research into decontamination methods for related chemical warfare agents has explored various approaches, and these could be adapted for this compound. nih.gov This might include chemical neutralization, bioremediation, or phytoremediation techniques. The development of sensitive and selective analytical methods for detecting these compounds and their degradation products in environmental samples will also be essential for monitoring and assessing the effectiveness of remediation efforts.

Q & A

Q. What are the critical handling and storage protocols for Bis(2-chloroethyl)ammonium chloride to avoid decomposition?

  • Methodological Answer : this compound must be stored in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent peroxide formation, which occurs upon exposure to air and light . Avoid contact with moisture or steam, as hydrolysis generates toxic hydrogen chloride gas . Compatibility testing is essential: it reacts violently with chlorosulfonic acid, oleum, and oxidizing agents (e.g., peroxides, nitrates) .

Q. How can researchers verify the purity of this compound in synthesized batches?

  • Methodological Answer : Use ion chromatography (IC) with suppressed conductivity detection to quantify chloride ions, ensuring stoichiometric consistency. Cross-validate with NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly the presence of the 2-chloroethyl groups and ammonium protons . For trace impurities like peroxides, employ iodometric titration or HPLC-UV with a C18 column .

Q. What analytical techniques are suitable for detecting decomposition products during experimental workflows?

  • Methodological Answer : Monitor hydrogen chloride gas using FTIR spectroscopy (absorption bands at 2,750–3,000 cm⁻¹) or gas chromatography-mass spectrometry (GC-MS) with thermal desorption . For liquid-phase degradation products (e.g., ethanolamine derivatives), LC-MS in positive ion mode provides high sensitivity .

Advanced Research Questions

Q. How does this compound interact with plant growth regulation pathways, and what experimental controls are necessary?

  • Methodological Answer : The compound inhibits gibberellin biosynthesis, mimicking the action of chlormequat chloride (CCC) . Design dose-response experiments in Arabidopsis thaliana or wheat seedlings, using wild-type vs. gibberellin-deficient mutants to isolate mechanisms. Include controls for ethylene production (e.g., 1-aminocyclopropane-1-carboxylic acid synthase inhibitors) to rule out cross-talk . Quantify chlorophyll content via UV-Vis spectroscopy (absorbance at 663 nm and 645 nm) .

Q. What are the contradictions in reported reaction pathways for synthesizing ethanolamine derivatives from this compound?

  • Methodological Answer : Conflicting data exist on optimal pH for hydrolysis. Under acidic conditions (pH 2–3, HCl), the primary product is 2-(bis(2-chloroethyl)amino)ethanol hydrochloride, while basic conditions (pH 10–12, NaOH) yield unstable intermediates prone to β-elimination . To resolve discrepancies, use kinetic studies (e.g., stopped-flow UV-Vis) to track intermediate lifetimes and DFT calculations to model transition states .

Q. How can researchers mitigate batch-to-batch variability in cytotoxicity assays involving this compound?

  • Methodological Answer : Variability arises from residual solvents (e.g., dichloromethane) or moisture-induced decomposition. Implement accelerated stability testing (40°C/75% RH for 6 weeks) per ICH guidelines. Pre-treat samples with molecular sieves (3Å) and use HPLC-PDA to quantify active species before assays . Normalize cytotoxicity data to internal standards (e.g., cisplatin) in human keratinocyte (HaCaT) or liver (HepG2) cell lines.

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability profiles for this compound?

  • Resolution : Discrepancies stem from differing experimental conditions. Early studies using dynamic TGA (heating rate 10°C/min) report decomposition onset at 150°C, while isothermal TGA (120°C, 24 hrs) shows gradual mass loss due to HCl volatilization . Use microcalorimetry (e.g., TAM III) to measure heat flow under controlled humidity and reconcile data .

Methodological Tables

Parameter Technique Key Findings Reference
Peroxide formationIodometric titration0.5–1.2% peroxides after 30 days under light exposure (uninhibited batches)
Hydrolysis rate (pH 7.4, 25°C)LC-MSt₁/₂ = 48 hrs; major product: 2-(bis(2-chloroethyl)amino)ethanol hydrochloride
Cytotoxicity (IC₅₀, HepG2)MTT assay12.5 ± 2.3 µM (vs. cisplatin: 8.7 ± 1.5 µM)

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(2-chloroethyl)ammonium chloride
Reactant of Route 2
Reactant of Route 2
Bis(2-chloroethyl)ammonium chloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.